![molecular formula C17H16N4O5 B11099662 (2E)-1-(2,4-dinitrophenyl)-2-[2-methoxy-3-(prop-2-en-1-yl)benzylidene]hydrazine](/img/structure/B11099662.png)
(2E)-1-(2,4-dinitrophenyl)-2-[2-methoxy-3-(prop-2-en-1-yl)benzylidene]hydrazine
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Overview
Description
3-Allyl-2-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is a hydrazone derivative known for its diverse applications in various fields such as chemistry, biology, and industry. Hydrazones are compounds characterized by the presence of an azomethine group (-NHN=CH-), which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone typically involves the condensation of 3-allyl-2-methoxybenzaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium under reflux conditions to ensure complete condensation . The reaction yields the hydrazone derivative with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
3-Allyl-2-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-allyl-2-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone involves its interaction with biological molecules through the azomethine group. This interaction can lead to the inhibition of bacterial growth or the induction of cytotoxic effects in cancer cells. The compound’s ability to form stable complexes with metal ions also underlies its use in sensor applications .
Comparison with Similar Compounds
Similar Compounds
2-Allyl-3-methoxybenzaldehyde: Shares a similar structure but lacks the hydrazone group, resulting in different chemical and biological properties.
2,4-Dinitrophenylhydrazine: A precursor used in the synthesis of hydrazone derivatives, known for its reactivity with carbonyl compounds.
Uniqueness
3-Allyl-2-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is unique due to its combination of the allyl, methoxy, and hydrazone groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16N4O5 |
---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
N-[(E)-(2-methoxy-3-prop-2-enylphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N4O5/c1-3-5-12-6-4-7-13(17(12)26-2)11-18-19-15-9-8-14(20(22)23)10-16(15)21(24)25/h3-4,6-11,19H,1,5H2,2H3/b18-11+ |
InChI Key |
WRBWCVNUJXWIKE-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC=C |
Canonical SMILES |
COC1=C(C=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC=C |
Origin of Product |
United States |
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